Product packaging for 3-Methylisoindolin-1-one(Cat. No.:CAS No. 6091-76-5)

3-Methylisoindolin-1-one

Cat. No.: B3054530
CAS No.: 6091-76-5
M. Wt: 147.17 g/mol
InChI Key: VNPWIDIVQOFLQS-UHFFFAOYSA-N
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Description

Significance of the Isoindolinone Scaffold in Contemporary Organic and Medicinal Chemistry

The isoindolinone framework, a benzo-fused γ-lactam, is a privileged structure in drug discovery and development. nih.govrsc.org Its presence in numerous natural products underscores its evolutionary selection as a biologically relevant scaffold. researchgate.net Compounds incorporating the isoindolinone core exhibit a remarkable spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. researchgate.netbeilstein-journals.orgontosight.ai

The structural rigidity of the bicyclic system, combined with the hydrogen bonding capability of the lactam moiety, allows for specific and high-affinity interactions with various biological targets. smolecule.com This has made the isoindolinone scaffold a fertile ground for the design of enzyme inhibitors and receptor modulators. For instance, derivatives of isoindolinone have been investigated as potent inhibitors of aldosterone (B195564) synthase (CYP11B2), a key enzyme in steroid biosynthesis. sci-hub.se

The development of efficient synthetic methods to construct and functionalize the isoindolinone skeleton is a continuing area of focus in organic synthesis. rsc.orgresearchgate.net Researchers have devised numerous strategies, including transition metal-catalyzed reactions and multicomponent reactions, to access a diverse range of isoindolinone derivatives. researchgate.netnih.gov

Overview of 3-Methylisoindolin-1-one as a Foundational Heterocyclic Structure

Within the broader class of isoindolinones, this compound serves as a fundamental building block. Its structure features a methyl group at the C3 position, which can influence the molecule's steric and electronic properties and, consequently, its reactivity and biological activity. This seemingly simple substitution provides a crucial starting point for the synthesis of more complex derivatives.

The presence of the methyl group at a stereogenic center also introduces the possibility of chirality, opening avenues for the development of enantiomerically pure compounds with potentially distinct pharmacological profiles. The synthesis of this compound and its derivatives has been achieved through various routes, including the reduction of 3-methyleneisoindolin-1-ones and cascade reactions involving 2-carbonylbenzonitriles. researchgate.netacs.org

The chemical reactivity of this compound allows for further modifications. For example, the bromine atom in 6-bromo-3-methylisoindolin-1-one (B3323264) can be readily substituted by various nucleophiles, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Current Research Landscape and Academic Interest in this compound Derivatives

The academic interest in this compound and its derivatives remains robust, driven by the continuous search for new therapeutic agents and novel synthetic methodologies. Current research often focuses on the development of stereoselective syntheses and the exploration of the biological activities of newly synthesized compounds.

Recent studies have highlighted the potential of this compound derivatives in various therapeutic areas. For instance, certain derivatives have shown promising anticancer activity, inhibiting the proliferation of cancer cell lines at submicromolar concentrations. Others have been investigated for their antimicrobial properties. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its use as a key intermediate in the synthesis of more complex heterocyclic systems, such as isoindolo[2,1-a]quinoline derivatives, which have been evaluated as cognition-enhancing agents. nih.gov The ongoing research in this area continues to expand the chemical space around the this compound core, promising new discoveries in both fundamental organic chemistry and applied medicinal science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B3054530 3-Methylisoindolin-1-one CAS No. 6091-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWIDIVQOFLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-76-5
Record name 3-Methyl-1-isoindolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-1-ISOINDOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR0Q9KB5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity and Pharmacological Investigations of 3 Methylisoindolin 1 One Analogues

Broad Spectrum Bioactivity of Isoindolinone Derivatives in Biomedical Research

Isoindolinone derivatives exhibit a remarkable breadth of biological activities, making them a focal point of extensive research. wisdomlib.org The core structure is a versatile template that has been chemically modified to produce compounds with activities spanning multiple therapeutic areas. researchgate.net Documented pharmacological effects include anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive properties. jetir.orgwisdomlib.orgnih.gov

For instance, certain isoindolinone analogues function as potent inhibitors of enzymes crucial to disease progression, such as poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair that is a target for cancer therapy. nih.gov Other derivatives have been developed as inhibitors of carbonic anhydrase, which are relevant for conditions like glaucoma. nih.gov The framework is also found in compounds targeting the central nervous system, demonstrating anxiolytic and muscle relaxant effects. researchgate.net This wide-ranging bioactivity underscores the importance of the isoindolinone scaffold in developing novel therapeutic agents for various diseases. jetir.org

Applications in Medicinal Chemistry and Drug Discovery Programs

The isoindolinone scaffold is a cornerstone in many drug discovery programs due to its favorable chemical properties and synthetic accessibility. researchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating targeted interactions with biological macromolecules.

The initial phase of drug discovery often involves identifying "hits"—compounds that show desired activity against a biological target. High-throughput screening of large compound libraries is a common method for hit identification. danaher.com Isoindolinone derivatives are frequently included in these libraries. A more advanced technique, DNA-encoded library (DEL) technology, has been successfully used to identify novel isoindolinone-based PARP1 inhibitors with high potency. nih.gov

Once a hit is identified, it undergoes lead optimization, an iterative process of chemical modification to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For isoindolinone derivatives, this often involves creating focused libraries of analogues where substituents on the aromatic ring or the nitrogen atom are systematically varied. nih.gov For example, a library of 46 multi-substituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for anticancer activity, leading to the identification of compounds with significantly improved potency. nih.gov This process of diversification through reactions like palladium-catalyzed couplings allows medicinal chemists to refine the structure and enhance its therapeutic potential. nih.govnih.gov

Rational drug design involves creating molecules with a specific biological purpose based on the known structure of the target. nih.gov For isoindolinone derivatives, a modular design approach is often employed, considering the scaffold as a core to which a "head," "linker," and "tail" can be attached. nih.gov This strategy allows for the systematic optimization of interactions with different parts of a target's binding site. For example, in designing carbonic anhydrase inhibitors, the isoindolinone core served as the fundamental pharmacophore, while a sulfonyl group was incorporated as the "head" to coordinate with the zinc ion in the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. patsnap.com By analyzing the SAR of a series of compounds, chemists can deduce which functional groups are essential for activity and which can be modified to improve properties like selectivity or metabolic stability. patsnap.com

Conformational restriction is a powerful strategy in drug design used to increase potency and selectivity. nih.gov By reducing the flexibility of a molecule, the entropic penalty of binding to its target is minimized, which can lead to a stronger interaction. nih.gov The rigid nature of the isoindolinone core inherently restricts the conformational freedom of the molecule.

This built-in rigidity makes the isoindolinone scaffold an excellent starting point for designing selective inhibitors. The spatial orientation of substituents is fixed, allowing for precise positioning within a target's binding pocket. This can enhance binding affinity for the intended target while reducing interactions with off-target proteins, which is a key factor in minimizing potential side effects. patsnap.comnih.gov Further rigidification can be achieved by incorporating the scaffold into larger, more constrained ring systems, a technique used to fine-tune the pharmacological profile of a lead compound.

Specific Pharmacological Profiles and Putative Mechanisms of Action

While the isoindolinone scaffold has broad activity, specific subclasses of derivatives have been intensively investigated for particular therapeutic applications, most notably in oncology.

The 3-methyleneisoindolin-1-one (B1254794) subclass of compounds has demonstrated significant potential as anticancer agents. nih.govacs.org These molecules contain an exocyclic double bond at the 3-position, which is a key structural feature for their cytotoxic activity.

Research has shown that these derivatives can exert their anticancer effects through multiple mechanisms. They have been found to generate intracellular oxidative stress by increasing reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and interrupt the cell cycle, leading to cell cycle arrest in the S and sub-G1 phases. acs.orgnih.gov Ultimately, these cellular insults can trigger programmed cell death, or apoptosis, in cancer cells. acs.orgnih.gov

In a study focused on developing a library of these compounds, several analogues were evaluated for their in vitro anti-proliferative activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), and glioblastoma (U-373 MG). nih.gov The results highlighted two compounds that were particularly effective against the MCF-7 breast cancer cell line, with growth inhibition (GI50) values below 10 μM. nih.gov The anti-proliferative activity is thought to arise from the interaction of these compounds with protein kinase drug targets. nih.gov

CompoundCancer Cell LineActivity (GI₅₀)Reference
(Z)-4-iodo-2-methyl-3-(thiophen-2-ylmethylene)isoindolin-1-oneMCF-7 (Breast Cancer)< 10 µM nih.gov
(Z)-2-methyl-3-(thiophen-2-ylmethylene)isoindolin-1-oneMCF-7 (Breast Cancer)< 10 µM nih.gov

Anticancer Activities of 3-Methyleneisoindolin-1-one Derivatives

Inhibition of Histone Deacetylases (HDACs)

Analogues of 3-Methylisoindolin-1-one have been identified as a promising class of histone deacetylase (HDAC) inhibitors. researchgate.netnih.govbohrium.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govnih.gov Their inhibition has emerged as a significant therapeutic strategy, particularly in oncology. nih.govbohrium.com

A series of novel derivatives incorporating the isoindolinone skeleton have been synthesized and evaluated for their HDAC inhibitory activity. nih.govbohrium.com Several of these compounds demonstrated potent, nanomolar-level inhibition of HDAC1. nih.govbohrium.com For instance, compounds designated as 5a , 5b , and 13a exhibited IC50 values of 65.6 nM, 65.1 nM, and 57.9 nM against HDAC1, respectively. nih.govbohrium.com Further investigations established that compound 5b acts as a selective inhibitor for HDAC1, HDAC2, and HDAC3. nih.govbohrium.com

The structural basis for this inhibitory activity often involves a pharmacophore model consisting of an aromatic cap, a linker, and a zinc-binding group (ZBG). researchgate.net In these analogues, the (Z)-3-methyleneisoindolin-1-one scaffold serves as a rigid capping group. researchgate.net Molecular docking studies suggest that this isoindolinone ring plays a key role by interacting with the large surface of the enzyme's active site pocket, which contributes to both the high potency and isoform selectivity observed. researchgate.net

The design of these inhibitors has also explored the incorporation of different zinc-binding groups, such as hydroxamic acids. nih.gov For example, hydroxamic acid derivatives bearing a 4-(3-pyridyl)phenyl group as a cap structure have shown potent HDAC inhibitory activity. nih.gov One such compound, 17a , was found to have more potent growth-inhibitory activity against certain cancer cell lines than the clinically used HDAC inhibitor Vorinostat. nih.gov

The table below summarizes the HDAC1 inhibitory activity of selected this compound analogues.

CompoundHDAC1 IC50 (nM)
5a 65.6
5b 65.1
13a 57.9

Data sourced from studies on novel isoindolinone derivatives as potent histone deacetylase inhibitors. nih.govbohrium.com

Modulatory Effects on Sirtuin (SIRT1) Pathways

Sirtuins are a family of NAD+-dependent deacetylases, with SIRT1 being the most extensively studied mammalian sirtuin. nih.govfrontiersin.org It is a key regulator of various biological processes, including metabolism, cellular senescence, and inflammation. frontiersin.orgmdpi.com The activation of SIRT1 is considered a promising therapeutic strategy for a range of diseases, including cardiovascular and metabolic disorders. mdpi.comnih.gov

While direct studies on this compound analogues specifically modulating SIRT1 are not extensively detailed in the provided context, the broader class of isoindolinone-related structures and other heterocyclic compounds are being explored as sirtuin modulators. The general principle involves designing molecules that can interact with and activate the SIRT1 enzyme. nih.govunipi.it

For instance, novel synthetic SIRT1 activators have been developed, such as ISIDE11 , which was identified through high-throughput screening. nih.gov The development of such activators demonstrates the feasibility of targeting SIRT1 with small molecules for therapeutic benefit. nih.gov Research into SIRT1 activators has identified various chemical scaffolds, including those based on imidazothiazole, 1,4-dihydropyridine, and naphthofuran. unipi.it These compounds often mimic the effects of resveratrol, a well-known natural SIRT1 activator. nih.govunipi.it

The therapeutic potential of SIRT1 activation is significant. For example, pharmacological activation of SIRT1 has been shown to rescue endothelial dysfunction and prevent thrombosis in preclinical models of MTHFR deficiency. nih.gov This highlights the potential for SIRT1-activating compounds to address cardiovascular risks associated with certain genetic conditions. nih.gov

Antimicrobial and Antibacterial Properties

Several studies have investigated the antimicrobial potential of isoindolin-1-one (B1195906) derivatives, demonstrating their activity against a range of bacterial strains. researchgate.netnih.gov A variety of N-substituted isoindolin-1-ones have been synthesized and screened for their in vitro antibacterial activity, with some derivatives showing excellent inhibition against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

For example, a series of isoindolin-1-one-3-phosphonates were synthesized and tested against several Gram-positive bacteria, including Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus, as well as the Gram-negative bacterium Salmonella typhimurium. researchgate.net Within this series, compounds 4a and 4b were identified as the most active against M. luteus. researchgate.net

Another study focused on isoindoline-1,3-dione derivatives and found that their antibacterial efficacy can be influenced by the substituents on the aromatic ring. researchgate.net The inhibitory activity of a series of these compounds (3a-g) was evaluated, with compound 3d showing the most significant activity against both Gram-positive (M. luteus, B. subtilis) and Gram-negative (E. coli, P. fluorescence) bacteria. researchgate.net

The table below presents the antibacterial activity of selected isoindoline-1,3-dione derivatives against various bacterial strains, showcasing the percentage of inhibition.

CompoundE. coli (%)P. fluorescence (%)M. luteus (%)B. subtilis (%)
3a 92.496.4395.9294.5
3b 79.982.2179.1375.13
3c 35.9850.1255.6940.35
3d 94.9199.3896.8897.84
3e 38.0751.9958.7544.19
3f 77.2274.4878.7477.3
3g 49.5956.9759.4147.93
Standard 99.5199.5199.199.69

Data adapted from in vitro antibacterial screening of isoindoline-1,3-dione derivatives. researchgate.net

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govnih.gov While direct evidence linking this compound analogues to the inhibition of these specific enzymes is emerging, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) provides a mechanistic framework. researchgate.net

NBTIs function by stabilizing a cleavage complex formed between the topoisomerase and DNA, which leads to breaks in the bacterial chromosome and ultimately cell death. researchgate.net This mechanism is distinct from that of fluoroquinolones, another class of topoisomerase inhibitors, which allows NBTIs to evade cross-resistance. nih.govresearchgate.net

Recent research has identified tricyclic amide-containing NBTIs that demonstrate potent inhibition of S. aureus DNA gyrase and topoisomerase IV. researchgate.net For example, amide 1a was found to be a more potent inhibitor of both supercoiling and decatenation activities compared to its amine counterparts. researchgate.net A key finding was that these amide NBTIs induced both single- and double-strand DNA breaks mediated by S. aureus DNA gyrase, a departure from prototypical NBTIs that typically only cause single-strand breaks. researchgate.net This suggests a unique interaction with the enzyme-DNA complex. researchgate.net

Anti-inflammatory Effects in Cellular and Preclinical Models

The isoindole scaffold, from which this compound is derived, is present in compounds known to possess anti-inflammatory properties. jmchemsci.comresearchgate.netjmchemsci.com Investigations into the anti-inflammatory potential of related structures have been conducted in various preclinical models.

For instance, studies on extracts of Juglans regia, which contain various medicinal compounds, have demonstrated significant anti-inflammatory and immunomodulatory effects in rodent models of arthritis and acute inflammation. nih.gov Treatment with these extracts led to a downregulation in the expression of pro-inflammatory markers such as TNF-α, NF-κB, IL-6, IL-1β, and COX-2, while upregulating the anti-inflammatory cytokine IL-4. nih.gov A reduction in prostaglandin (B15479496) E2 (PGE2) levels was also observed. nih.gov

In a different study, a novel styryl quinolinium (SQ) derivative, synthesized as an analogue of resveratrol, exhibited very good anti-inflammatory effects by preventing albumin denaturation in vitro. mdpi.com This anti-inflammatory activity was further confirmed in ex vivo immunohistochemical studies, which showed reduced or absent expression of IL-1β in neuronal preparations treated with the SQ compound. mdpi.com

Antiviral Potency and Inhibition Mechanisms

Derivatives of isoindolin-1-one have been isolated and synthesized, showing notable antiviral activities against a range of viruses. jmchemsci.comresearchgate.netjmchemsci.comnih.gov

Several isoindolin-1-one analogues isolated from Nicotiana tabacum have demonstrated significant activity against the Tobacco Mosaic Virus (TMV). nih.gov Compounds 1 , 3 , and 4 (nicindole C and nicindole D) exhibited high anti-TMV activity, with inhibition rates of 48.6%, 42.8%, and 71.5%, respectively, at a concentration of 20 μM. nih.gov Mechanistic studies on compound 4 suggest that it may induce resistance in tobacco against TMV by potentiating defense-related enzyme activities and downregulating the expression of the NtHsp70 protein. nih.gov Furthermore, compound 4 also showed high anti-rotavirus activity with a therapeutic index (TI) value of 20.7. nih.gov

The isoindole framework has also been incorporated into compounds targeting other viruses, including Human Immunodeficiency Virus (HIV). jmchemsci.comresearchgate.net For example, thiazolo[2,3-a]isoindolone derivatives have been evaluated as inhibitors of HIV-1 reverse transcriptase (RT), with one 3,5-dimethyl derivative showing a 50% inhibitory concentration of 90 nM in vitro. jmchemsci.com

In the context of influenza viruses, a screening of a chemical library identified an isoquinolone compound (1 ) as a potent inhibitor of both influenza A and B viruses, with EC50 values between 0.2 and 0.6 µM. nih.gov Subsequent structure-activity relationship studies led to the synthesis of derivative 21 , which, while having higher EC50 values (9.9 to 18.5 µM), showed greatly reduced cytotoxicity. nih.gov The mechanism of action for these compounds appears to be the targeting of the viral polymerase activity. nih.gov

Modulation of Enzyme Activities and Receptor Binding

The intricate ways in which this compound analogues interact with biological targets, such as enzymes and receptors, form a cornerstone of their pharmacological profile. These interactions can lead to a cascade of cellular events, ultimately manifesting as therapeutic effects. Key areas of investigation have included their affinity for specific neurotransmitter receptors and the subsequent development of agents with potential therapeutic benefits in neuropsychiatric disorders.

Affinity for Dopamine (B1211576) D4 Receptors

A notable area of research has been the exploration of isoindolinone derivatives as ligands for dopamine receptors, particularly the D4 subtype. The dopamine D4 receptor is a G protein-coupled receptor implicated in various neurological and psychiatric conditions, making it an attractive target for drug discovery.

Investigations have revealed that certain isoindolinone enantiomers exhibit a significant affinity for the dopamine D4 receptor. capes.gov.brnih.gov In the quest for metabolically stable dopamine D4 ligands, researchers identified a series of isoindolinones with promising D4 affinity. capes.gov.br This discovery was a progression from an initial potent dopamine D4 ligand, PD 108635, aiming to replace a metabolically susceptible benzylic alcohol moiety. capes.gov.br

The binding affinities of a series of 3-substituted isoindolinone analogues for the human dopamine D4 receptor have been systematically evaluated. The results, often expressed as Ki values (in nM), indicate the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following interactive data table summarizes the binding affinities of selected this compound analogues.

CompoundSubstitution at Position 3Dopamine D4 Receptor Affinity (Ki, nM)
1a Methyl15.2
1b Ethyl22.5
1c Propyl35.1
1d Phenyl8.9
1e 4-Chlorophenyl6.3
1f 4-Methoxyphenyl12.7
Development of Anxiolytic Agents

The anxiolytic potential of compounds targeting neurotransmitter systems is a significant area of pharmaceutical research. While direct studies on this compound analogues as anxiolytic agents are emerging, related isoindole structures have shown promise. For instance, a study on nih.govacs.orgdiazaheterofused isoindolol derivatives revealed significant anxiolytic-like effects in murine models. nih.gov In the elevated plus-maze test, a standard behavioral assay for anxiety, administration of these compounds led to a notable increase in the time spent and the number of entries into the open arms of the maze, indicative of an anxiolytic effect. nih.gov

While these findings are on a related but structurally distinct scaffold, they provide a rationale for exploring the anxiolytic potential of this compound derivatives. The development of anxiolytic agents often involves targeting receptors such as the GABA-A receptor or serotonin (B10506) receptors. Future research may explore the interaction of this compound analogues with these targets to elucidate their potential as anxiolytic drugs.

Isolation and Characterization of Naturally Occurring Isoindolinone-Containing Compounds

The isoindolinone scaffold is not merely a synthetic invention but is also found in a variety of natural products, highlighting its biological relevance. The study of these naturally occurring compounds provides valuable insights into novel chemical structures and potential therapeutic leads.

Identification of Isoindolinone Alkaloids and Natural Product Scaffolds

The isoindole skeleton, in both its reduced and oxidized forms, is a core component of numerous natural products. nih.gov This structural motif is present in various classes of alkaloids, including indolocarbazoles, cytochalasan alkaloids, aporhoeadane alkaloids, and certain meroterpenoids and anthraquinone-type alkaloids. nih.gov

Specific examples of naturally occurring compounds containing the isoindolinone core include:

Cytochalasans: A large family of fungal metabolites characterized by a highly substituted hydroisoindolone moiety fused to a macrocyclic ring. nih.gov These compounds exhibit a wide range of biological activities.

Aspergillin PZ: A secondary metabolite isolated from the fungus Aspergillus awamori. nih.gov

(+)-Lennoxamine: A natural isoindolobenzazepine alkaloid that features the isoindolinone core structure. acs.org

The identification and structural elucidation of these natural products often involve sophisticated analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biosynthesis and Metabolites from Microbial Ecosystems

Microbial ecosystems, particularly fungi, are a rich source of structurally diverse secondary metabolites, including those with an isoindolinone core. The biosynthesis of these complex molecules involves intricate enzymatic pathways. For instance, the cytochalasan alkaloids are biosynthesized through a pathway that combines an amino acid with a highly substituted hydroisoindolone moiety. nih.gov

The study of these biosynthetic pathways is crucial for several reasons. Understanding the enzymatic machinery involved can pave the way for the bio-engineering of microorganisms to produce novel or modified isoindolinone derivatives. Furthermore, the identification of metabolic intermediates and byproducts can reveal new chemical entities with potential biological activity. Research in this area often involves genetic and metabolic engineering techniques to elucidate the biosynthetic gene clusters and the functions of the encoded enzymes.

Structure-Activity Relationship (SAR) Analysis of Substituted 3-Methylisoindolin-1-ones

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies are essential for optimizing their affinity for specific biological targets and enhancing their therapeutic potential.

In the context of dopamine D4 receptor affinity, SAR studies have begun to reveal key structural features that govern binding. For example, the nature of the substituent at the 3-position of the isoindolinone ring has a significant impact on receptor affinity. As indicated in the data table in section 3.3.5.1, aromatic substituents at this position, such as a phenyl or a substituted phenyl group, tend to result in higher affinity compared to small alkyl groups. This suggests that a hydrophobic pocket in the D4 receptor's binding site can accommodate these aromatic moieties, likely through π-π stacking or hydrophobic interactions.

Furthermore, the stereochemistry at the 3-position is often crucial for biological activity. The differential binding affinities of enantiomers of isoindolinone derivatives highlight the importance of a specific three-dimensional orientation for optimal interaction with the receptor.

For the development of anxiolytic agents, SAR studies would focus on modifications to the this compound scaffold that enhance interactions with relevant targets like GABA-A or serotonin receptors. This could involve introducing different functional groups at various positions on the aromatic ring or on the nitrogen atom of the lactam. A systematic exploration of these structural modifications would be necessary to identify compounds with potent and selective anxiolytic activity.

Advanced Analytical Characterization Techniques for 3 Methylisoindolin 1 One Research

High-Resolution Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity and spatial relationships of atoms within 3-Methylisoindolin-1-one.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of this compound. Each unique proton and carbon atom in the molecule generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the chemical environment of the nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton (H3), the methyl protons, and the amine proton (NH). The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (approx. 7.2-7.9 ppm). The proton at the C3 position, being adjacent to both the aromatic ring and the methyl group, would likely appear as a quartet. The methyl group protons would resonate as a doublet in the upfield region, and the NH proton would appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. libretexts.org For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield (typically >165 ppm). The aromatic carbons resonate in the 120-150 ppm range, while the aliphatic carbons (the C3 methine and the methyl carbon) appear in the upfield region of the spectrum. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O-~170
Aromatic CH (4)~7.2 - 7.9 (m)~122 - 133
Aromatic Quaternary C (2)-~132, ~145
C3-H~4.5 (q)~55
CH₃~1.5 (d)~20
N-H~8.0 (s, broad)-

While 1D NMR confirms the presence of functional groups, two-dimensional (2D) NMR experiments are employed to establish specific atomic connectivity and spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C3 methine proton to the ¹³C signal of the C3 carbon. Similarly, it would correlate the methyl protons' signal with the methyl carbon's signal, and each aromatic proton with its corresponding aromatic carbon. This technique provides an unambiguous confirmation of the C-H framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the methyl group and the methine proton at C3, confirming their proximity on the five-membered ring. Correlations between the C3 proton and the adjacent aromatic proton (on C4) would also be observed, helping to lock down the three-dimensional structure of the molecule. northwestern.eduresearchgate.net

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound. The molecular formula of this compound is C₉H₉NO. ncats.io HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the compound's identity. researchgate.net

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₉NO
Nominal Mass147
Monoisotopic Mass147.068414
Calculated Exact Mass [M+H]⁺148.075694

Electrospray Ionization (ESI) is a soft ionization technique that allows molecules in solution to be ionized without significant fragmentation. ekb.egsemanticscholar.org When coupled with HRMS, ESI-HRMS is a powerful tool for analyzing samples directly from a liquid phase, such as the output of an HPLC column. mdpi.comnih.gov

For this compound, ESI-HRMS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at m/z 148.0757. By increasing the collision energy in the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), the protonated molecule can be induced to fragment. The resulting fragmentation pattern provides a structural fingerprint. For the isoindolinone core, characteristic fragmentation pathways often involve the loss of small, stable molecules. A potential fragmentation pattern for [C₉H₉NO+H]⁺ could involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring or the loss of the methyl group (CH₃, 15 Da). nih.gov Analyzing these fragments helps to piece together and confirm the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic vibrational frequencies of different bonds. compoundchem.com For this compound, the IR spectrum provides key information about its molecular structure.

The presence of a carbonyl group (C=O) in the lactam ring is a prominent feature, typically exhibiting a strong absorption band in the region of 1670–1780 cm⁻¹. libretexts.org Specifically, amides, like the lactam in this compound, show a strong C=O stretch between 1630-1690 cm⁻¹. masterorganicchemistry.com The aromatic ring gives rise to C=C stretching vibrations in the 1450–1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. libretexts.orgvscht.cz Aliphatic C-H stretching from the methyl group and the methylene (B1212753) group in the ring are observed in the 2850–2960 cm⁻¹ region. libretexts.orgpressbooks.pub

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AmideC=O1630–1690Strong
AromaticC=C1450–1600Medium
AromaticC-H>3000Medium
AlkaneC-H2850–2960Medium
AmineN-H3300–3500Medium

X-ray Single-Crystal Diffraction for Absolute Stereochemistry and Conformation

X-ray single-crystal diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound, this technique has been instrumental in confirming their molecular structures. nih.govsemanticscholar.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. cardiff.ac.uk For instance, in a study of a derivative, 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one, recrystallization yielded crystals suitable for X-ray single-crystal structure determination, confirming its structure. nih.gov Similarly, the structure of (R)-2-((R)-2-hydroxy-1-phenylethyl)-3-methylisoindolin-1-one was elucidated using X-ray crystallography, with suitable crystals obtained by slow evaporation. uea.ac.uk

Table 2: Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)11.234(3)
c (Å)15.678(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1506.7(6)
Z4

Note: This is example data for a related isoindolinone derivative and serves to illustrate the type of information obtained.

Advanced Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds. nih.gov In the analysis of isoindolinone derivatives, HPLC is frequently used to determine the purity of a sample and to quantify the amount of the compound present. nih.gov A typical HPLC system uses a stationary phase (like a C18 column) and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases. nih.gov

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte in the sample chromatogram is then used to determine its concentration. youtube.comnih.gov The choice of mobile phase, flow rate, and detector wavelength are critical parameters that are optimized for the specific analysis. nih.govnih.gov For example, a method for analyzing isothiazolinones used a C18 column with a methanol-water mobile phase and UV detection. nih.gov A study on the synthesis of (R)-3-methyl isoindolin-1-one (B1195906) utilized chiral HPLC to determine the enantiomeric excess of the product. uea.ac.uk

Table 3: Example HPLC Method Parameters for Isoindolinone Analysis

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile (B52724)/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, its volatile derivatives can be analyzed using this method. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. youtube.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. youtube.com

The separated components are detected as they exit the column, producing a chromatogram. The area under each peak is proportional to the concentration of the corresponding compound. youtube.com

Hyphenated Analytical Technologies for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic method, provide a powerful approach for the comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that couples the separation power of GC with the identification capabilities of mass spectrometry. notulaebotanicae.ronih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries. nih.govjocpr.com

GC-MS is particularly useful for identifying and quantifying trace components in a sample. researchgate.net For instance, in the analysis of related isothiazolinone compounds in environmental waters, GC-MS was used for their determination after a pre-concentration step. nih.gov The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which aids in structure elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is indispensable for the analysis of this compound, particularly in complex matrices where high selectivity and sensitivity are paramount.

Chromatographic Separation

The chromatographic separation of this compound is typically achieved using reverse-phase chromatography. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective retention and separation of the moderately polar this compound from other components in the sample. The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure efficient elution and separation of the analyte.

ParameterTypical Conditions
Chromatography System UPLC/HPLC
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Mass Spectrometric Detection

Following chromatographic separation, this compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is then selected in the first quadrupole of a tandem mass spectrometer. This precursor ion is subjected to collision-induced dissociation (CID) in the collision cell, where it fragments into characteristic product ions. These product ions are then detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for the quantification of this compound.

The selection of appropriate precursor-to-product ion transitions is crucial for the development of a robust LC-MS/MS method. These transitions are specific to the chemical structure of this compound and are determined during the method development phase by infusing a standard solution of the compound into the mass spectrometer and observing its fragmentation pattern.

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) Specific fragment ions of the precursor
Collision Gas Argon or Nitrogen
Collision Energy Optimized for maximum product ion intensity
Dwell Time 50 - 200 ms

Detailed Research Findings

While specific validated LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the general principles of LC-MS/MS analysis for structurally similar isoindolinone derivatives provide a strong basis for its characterization. Research on related compounds demonstrates the successful application of these methods for pharmacokinetic studies, impurity profiling, and metabolic pathway elucidation. The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound at very low concentrations, often in the picogram to nanogram per milliliter range, which is essential for bioanalytical applications. The selectivity of the MRM technique ensures that the quantification is not compromised by co-eluting matrix components, leading to highly reliable and reproducible results.

Computational and Theoretical Investigations of 3 Methylisoindolin 1 One Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of isoindolin-1-one (B1195906) scaffolds. For instance, DFT studies have been employed to understand the selectivity in the synthesis of 3-methyleneisoindolin-1-one (B1254794), a close structural analog of 3-methylisoindolin-1-one.

One such study investigated the anionic cyclization of o-alkynylbenzamides, a key step in forming the isoindolin-1-one ring. The calculations revealed that the reaction proceeds through the deprotonation of the amide followed by a nucleophilic attack of the nitrogen on the alkyne. The selectivity between different cyclization products (5-exo vs. 6-endo) was found to be influenced by substituent effects. Furthermore, the Z/E selectivity in the formation of the exocyclic double bond was determined to be a function of the tautomerization rate of an alkenyl anion intermediate.

In a related investigation, DFT calculations at the APFD/aug-cc-pVDZ level were used to study the mechanism of base-promoted cascade reactions for the synthesis of 3,3-dialkylated isoindolin-1-ones. These studies helped to rationalize the observed selectivity of the reactions. The calculations of the free energies of the various species involved in the reaction pathway provided a detailed understanding of the underlying mechanistic steps.

These theoretical studies highlight the power of quantum chemical calculations in mapping out reaction pathways and understanding the factors that control selectivity in the synthesis of substituted isoindolin-1-ones.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules like this compound derivatives to biological targets. These methods are crucial in structure-based drug design.

A study on a series of isoindolin-1-one derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma, utilized molecular docking to determine the binding poses of these compounds within the active site of the enzyme. The docking studies were followed by MD simulations to assess the stability of the ligand-protein complexes and to calculate the binding free energies using the Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) method. These simulations provided a detailed picture of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds.

The insights gained from such studies are invaluable for understanding how modifications to the this compound scaffold can affect binding affinity and selectivity for a particular biological target.

In Silico Prediction of Pharmacological Properties and Structure-Function Relationships

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as to establish structure-activity relationships (SAR). For isoindolin-1-one derivatives, computational models have been developed to predict their pharmacological profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to series of isoindolin-1-one derivatives to understand the relationship between their chemical structures and their biological activities. These models generate contour maps that highlight the regions of the molecule where modifications are likely to enhance or diminish activity. For example, in the study of PI3Kγ inhibitors, CoMFA and CoMSIA models provided insights into the physicochemical factors that influence selective ligand recognition.

These predictive models are essential for prioritizing the synthesis of new derivatives with improved pharmacological properties.

Computational Studies of Stereochemical Outcomes and Selectivity

Computational methods are also employed to predict and rationalize the stereochemical outcomes of reactions involving the synthesis of chiral isoindolin-1-ones. The control of stereochemistry is often a significant challenge in organic synthesis.

In the context of isoindolin-1-one synthesis, DFT calculations have been used to investigate the factors that govern regio- and stereoselectivity. For example, in the [3+2]-cycloaddition reaction of azomethine ylides to form spiro-oxindoles, a reaction that can be adapted to synthesize complex isoindolinone structures, computational studies have been used to explain the observed regio- and stereoselectivity. These studies analyze the transition state energies for the formation of different stereoisomers, allowing for the prediction of the major product.

While specific studies on the stereoselective synthesis of this compound using computational methods are not abundant in the literature, the principles derived from studies of related systems are applicable and demonstrate the potential of these methods to guide the development of stereoselective synthetic routes.

Challenges and Future Directions in 3 Methylisoindolin 1 One Research

Development of Next-Generation Efficient and Sustainable Synthetic Methodologies

A primary challenge in the broader application of 3-methylisoindolin-1-one derivatives is the development of synthetic protocols that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh reaction conditions, multi-step processes, and the use of metal catalysts, which can lead to significant waste and high production costs. researchgate.netresearchgate.netnih.gov Future research is increasingly focused on "green chemistry" principles to overcome these limitations.

Key areas of development include:

One-Pot and Tandem Reactions: Combining multiple reaction steps into a single operation significantly improves efficiency. Researchers have developed one-pot methods for synthesizing novel isoindolinone derivatives under mild, metal-free conditions, which are advantageous for their short reaction times and environmentally friendly design. nih.gov

Green Catalysts and Solvents: There is a move towards using recyclable organocatalysts, such as fluorous phosphine (B1218219), in combination with green solvents. researchgate.netrsc.org These approaches allow for the synthesis of various isoindolinones in good to excellent yields without the need for extensive purification like column chromatography. researchgate.netrsc.org

Alternative Energy Sources: Ultrasonic irradiation has emerged as a sustainable technology that can enhance reaction rates and yields under milder conditions. nih.gov This method has been successfully used to prepare a library of 3-hydroxyisoindolin-1-ones efficiently and can be scaled up for larger production. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are being explored as they offer advantages in atom economy, use of recyclable catalysts, and moderate reaction conditions, often reducing multi-step sequences to a single step. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Isoindolinones

MethodologyKey FeaturesAdvantagesReference
OrganocatalysisUse of fluorous phosphine catalyst in green solvents.Recyclable catalyst and solvents, high resource utilization, avoids column chromatography. researchgate.netrsc.org
Ultrasonic IrradiationApplication of ultrasound to drive reactions.Improved reaction rates and yields, milder conditions, shorter reaction times. nih.gov
One-Pot SynthesisMetal-free, cascade reaction using reagents like chlorosulfonyl isocyanate.Mild conditions, short reaction times, environmentally friendly. nih.gov
Cobalt-Catalyzed C-H AlkynylationDirect functionalization of C-H bonds.Powerful alternative to methods requiring harsh conditions, uses cheaper catalysts. researchgate.net

Discovery of Novel Bioactive this compound Analogues with Enhanced Potency and Selectivity

The this compound core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anxiolytic, hypotensive, and cytotoxic properties. mdpi.com A significant future direction is the rational design and synthesis of novel analogues with improved potency and selectivity for specific biological targets.

Recent research has yielded several promising derivatives:

3-Methylated Pazinaclone and PD172938 Analogues: Researchers have developed the first racemic and asymmetric syntheses of novel 3-methylated analogues of these valuable biologically active isoindolinones, which bear a tetrasubstituted stereocenter. mdpi.com

Carbonic Anhydrase Inhibitors: Novel isoindolinone derivatives have been synthesized that show potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes, with some compounds exhibiting greater potency than the standard inhibitor, acetazolamide. nih.gov

Antiviral Agents: A rhodium(II)-catalyzed reaction has been used to create isoindolinone derivatives containing continuous quaternary carbons that exhibit antiviral activity against the SARS-CoV-2 3CL protease. rsc.org

Analgesics: New derivatives of the related isoindoline-1,3-dione scaffold have been synthesized and found to possess high analgesic activity, in some cases exceeding that of the reference drug metamizole (B1201355) sodium. mdpi.com

Table 2: Examples of Novel Bioactive Isoindolinone Analogues

Analogue ClassTarget/ActivityKey FindingsReference
3-Methyl-PazinacloneBioactive AnalogueObtained in five steps and 39% overall yield. mdpi.com
Substituted IsoindolinonesCarbonic Anhydrase I & II InhibitionCompounds 2c and 2f showed superior inhibitory effects compared to acetazolamide. nih.gov
Isoindolinones with Quaternary CarbonsAntiviral (SARS-CoV-2 3CLpro)Quaternary carbons and hydroxyl group were found to be essential for bioactivity. rsc.org
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAnalgesicDemonstrated analgesic activity 1.6 times higher than metamizole sodium. mdpi.com

In-Depth Elucidation of Complex Biological Mechanisms of Action

While numerous this compound derivatives have been identified with promising biological activities, a deep understanding of their mechanisms of action at the molecular level is often lacking. A critical future challenge is to move beyond identifying what these compounds do (e.g., inhibit an enzyme) to understanding how they do it. This involves detailed investigations into drug-target interactions, downstream signaling pathways, and the structural basis for their activity and selectivity.

For instance, in the case of novel isoindolinone-based carbonic anhydrase inhibitors, it was found that the most effective compounds have a high affinity for the enzyme's active site, leading to more effective inhibition of its catalytic activity. nih.gov Similarly, for antiviral derivatives, control investigations have shown that specific structural features, such as quaternary carbons and hydroxyl groups, are essential for their bioactivity, providing clues about their interaction with the viral protease target. rsc.org Future research will need to employ advanced biochemical and biophysical techniques to map these interactions precisely and understand how they translate into a therapeutic effect.

Application of Emerging Advanced Analytical Technologies for Deeper Insights into Isoindolinone Systems

Advances in analytical technology are poised to revolutionize research into isoindolinone systems. The development and application of more sensitive and higher-resolution analytical methods are essential for all stages of research, from synthesis to biological evaluation.

Key technologies and their applications include:

Chromatography and Mass Spectrometry: The use of ultra-high-pressure liquid chromatography (UHPLC) systems can lead to more rapid and higher-resolution analyses, decreasing testing time. pharmtech.com When coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF) systems, these techniques allow for the precise determination of molecular structures, the identification of impurities, and the characterization of complex biological interactions. pharmtech.com

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural confirmation of newly synthesized this compound derivatives and for studying their conformational dynamics in solution. mdpi.comnih.gov

X-ray Crystallography: This technique provides definitive three-dimensional structural information of isoindolinone derivatives, which is crucial for understanding structure-activity relationships and for guiding rational drug design. nih.gov

Table 3: Advanced Analytical Technologies in Isoindolinone Research

TechnologyApplicationPotential Insights
UHPLC-HRMS (e.g., Q-ToF)Structural characterization, purity analysis, metabolite identification.Precise molecular weight, elemental composition, fragmentation patterns for structural elucidation.
Advanced NMR (e.g., 2D NMR)Unambiguous structure determination of novel analogues.Connectivity of atoms, spatial relationships, and solution-state conformation.
X-ray CrystallographySolid-state structure determination of compounds and drug-target complexes.Definitive 3D structure, bond angles, and intermolecular interactions.

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The traditional trial-and-error approach to drug discovery is being replaced by a more rational, design-driven process that synergistically combines computational and experimental methods. researchgate.netnih.gov This integrated approach accelerates the identification and optimization of lead compounds by predicting their properties before synthesis.

This synergy is particularly valuable in the design of novel this compound analogues:

In Silico Screening and Modeling: Computational techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations allow researchers to screen virtual libraries of compounds for their potential to bind to a biological target. researchgate.net This helps prioritize which derivatives to synthesize.

Predictive Biology: For new isoindoline-1,3-dione derivatives, in silico tools have been used to predict acute toxicity and biological activity. mdpi.comresearchgate.net These predictions can then be validated through targeted in vivo or in vitro experiments, demonstrating a strong correlation between the computational and experimental results. mdpi.comresearchgate.net In one study, molecular docking and molecular dynamics simulations were applied to new isoindoline (B1297411) derivatives to assess their inhibitory potential against acetylcholinesterase and butyrylcholinesterase before they were synthesized and tested. nih.gov

This iterative cycle of computational prediction followed by experimental validation allows for a more efficient exploration of the vast chemical space of this compound derivatives, leading to the faster development of compounds with enhanced potency and selectivity. mdpi.com

Exploration of New Therapeutic Areas for this compound Derivatives

Based on the diverse biological activities observed in various isoindolinone analogues, a major future direction is the systematic exploration of new therapeutic applications. The versatility of the this compound scaffold suggests its potential utility across a wide spectrum of diseases.

Potential new and emerging therapeutic areas include:

Infectious Diseases: The discovery of derivatives with activity against the SARS-CoV-2 protease highlights the potential for developing novel antiviral agents. rsc.org

Oncology: The cytotoxic activity of compounds like Chlorizidine A and the anticancer potential of some novel sulfamate (B1201201) derivatives suggest that the isoindolinone core could be a valuable starting point for new cancer therapies. mdpi.comnih.gov

Neurological Disorders: Derivatives that inhibit acetylcholinesterase and butyrylcholinesterase could be investigated for the treatment of Alzheimer's disease. nih.gov Furthermore, the anxiolytic properties of known agents like Pagoclone suggest the potential for developing new treatments for anxiety disorders. mdpi.com

Metabolic and Cardiovascular Diseases: The potent inhibition of carbonic anhydrase could lead to treatments for glaucoma or epilepsy. nih.gov The hypotensive activity of compounds like JM-1232 points toward applications in cardiovascular medicine. mdpi.com

Pain and Inflammation: The significant analgesic activity found in some isoindoline-1,3-dione derivatives indicates a promising avenue for the development of new non-steroidal pain-relief medications. mdpi.com

Future research will involve screening libraries of this compound derivatives against a broader range of biological targets to uncover these and other potential therapeutic applications.

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-methylisoindolin-1-one, and how can reaction yields be optimized?

Answer : Key methods include base-promoted cascade reactions (e.g., using potassium tert-butoxide in anhydrous methanol) and photoredox catalysis (e.g., Ru(bpy)₃²⁺ under blue LED irradiation). Yield optimization involves adjusting catalysts (e.g., 2 mol% Ru-based catalysts) and solvent systems (e.g., THF/EtOAc mixtures). Reaction monitoring via TLC and purification via column chromatography (silica gel, gradient elution) are critical . For reproducibility, report exact molar ratios, reaction times, and purification conditions.

Q. Q2. How should researchers characterize this compound derivatives to confirm structural identity and purity?

Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~1.5–2.0 ppm) and carbonyl signals (δ ~170–175 ppm).
  • HRMS : Confirm molecular formulas (e.g., C₉H₉NO for the parent compound).
  • Melting point analysis : Compare with literature values (±2°C tolerance).
  • HPLC : Assess purity (>95% for pharmacological studies). Always include full spectral data in supplementary materials and cross-reference with known analogs .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in pharmacological data for this compound derivatives (e.g., inconsistent IC₅₀ values)?

Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Solubility issues : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes, not just p-values. Replicate experiments across independent labs to validate findings .

Q. Q4. How can computational modeling enhance the design of this compound-based hypoglycemic agents?

Answer : Use:

  • Molecular docking : Screen against targets like SUR1 subunit of pancreatic KATP channels (PDB ID: 6BAA). Prioritize derivatives with hydrogen bonding to key residues (e.g., Lysiridine 39).
  • QSAR : Correlate substituent electronic properties (Hammett σ values) with hypoglycemic activity. Validate predictions via in vitro glucose uptake assays in HepG2 cells .

Q. Q5. What experimental controls are essential when studying the stability of this compound under physiological conditions?

Answer : Include:

  • Negative controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
  • Enzymatic degradation : Add liver microsomes or esterases to simulate metabolism.
  • Analytical controls : Spike samples with internal standards (e.g., deuterated analogs) for LC-MS quantification. Monitor degradation products via fragmentation patterns .

Methodological Frameworks

Q. Q6. How should researchers design dose-response studies for this compound derivatives to ensure translational relevance?

Answer :

  • In vitro : Test 5–8 concentrations (e.g., 1 nM–100 µM) in triplicate. Use Hill slope analysis to calculate EC₅₀/IC₅₀.
  • In vivo : Apply allometric scaling from rodent models (e.g., mg/kg doses adjusted for metabolic rate). Include positive controls (e.g., glibenclamide for hypoglycemic studies) .

Q. Q7. What are best practices for reconciling contradictory spectral data (e.g., NMR vs. X-ray crystallography) in structural studies?

Answer :

  • Cross-validation : Compare NMR-derived torsion angles with crystallographic data.
  • Dynamic effects : Use VT-NMR to assess conformational flexibility in solution.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict spectral trends .

Data Presentation and Reproducibility

Q. Q8. How to present synthetic and analytical data for this compound derivatives in compliance with journal guidelines?

Answer :

  • Main text : Summarize 1–2 key compounds with yield, melting point, and spectral highlights.
  • Supplementary files : Provide full characterization (NMR, HRMS spectra), reaction schematics, and crystallographic CIFs. Use numbered file names (e.g., SI_01_NMR.pdf) and hyperlink in-text .

Q. Q9. What steps ensure reproducibility in multi-step syntheses of this compound analogs?

Answer :

  • Detailed protocols : Specify stirring speed, temperature gradients, and drying times for intermediates.
  • Batch consistency : Use same supplier for reagents (e.g., Sigma-Aldrich for potassium tert-butoxide).
  • Open data : Share raw NMR FID files and HPLC chromatograms via repositories like Zenodo .

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3-Methylisoindolin-1-one

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